molecular formula C14H21ClN2 B2399804 methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride CAS No. 1551175-19-9

methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride

Cat. No.: B2399804
CAS No.: 1551175-19-9
M. Wt: 252.79
InChI Key: IMLSQYAWFRXNBO-UHFFFAOYSA-N
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Description

Methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization from solvent mixtures like acetone and ethanol .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an indole derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization . These actions make it a potential candidate for further development as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Lysergic acid diethylamide (LSD): A well-known compound with an indole backbone.

Uniqueness

Methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. Its ability to interact with molecular targets and induce specific cellular responses highlights its potential in scientific research and therapeutic applications .

Properties

IUPAC Name

N-methyl-1-(2-methyl-1H-indol-3-yl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-4-11(15-3)9-13-10(2)16-14-8-6-5-7-12(13)14;/h5-8,11,15-16H,4,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLSQYAWFRXNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(NC2=CC=CC=C21)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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